molecular formula C24H22N4O3 B2998485 N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105224-79-0

N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No.: B2998485
CAS No.: 1105224-79-0
M. Wt: 414.465
InChI Key: YDHBYQVZDDUYAD-UHFFFAOYSA-N
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Description

The compound N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide features a pyridinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and an acetamide group linked to a mesityl (2,4,6-trimethylphenyl) group. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications, including protease inhibition and anticancer activity.

Properties

IUPAC Name

2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15-12-16(2)21(17(3)13-15)25-20(29)14-28-11-7-10-19(24(28)30)23-26-22(27-31-23)18-8-5-4-6-9-18/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHBYQVZDDUYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions.

    Construction of the pyridine ring: This step often involves cyclization reactions using suitable precursors.

    Attachment of the mesityl group: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Final assembly: The final step involves coupling the oxadiazole and pyridine intermediates under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole-Isopropylamide Motifs

Compounds 11u , 11v , and 11w () share the oxadiazole-acetamide scaffold but differ in substituents:

  • 11v: 2-(4-Hydroxyphenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide Key Features: Phenyl-oxadiazole core, isopropyl group, and 4-hydroxyphenoxy side chain. Properties: Melting point = 155.5–158.5°C; HPLC purity = 100%; isomer ratio (NMR) = 3:1 .
  • Target Compound: The mesityl group replaces the isopropyl and hydroxyphenoxy groups, likely enhancing steric shielding and reducing polarity.

Comparison with Pyridinone and Quinazolinone Derivatives

  • CAS 894259-43-9 (): Features a dihydroquinazolinone core instead of pyridinone, with a 2-methoxyphenylacetamide group.
  • AMC3 (): Contains a cyano group and methoxyphenyl substituent, showing FPRs (formyl peptide receptors) modulation. The absence of oxadiazole highlights the critical role of this heterocycle in proteasome inhibition .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Compounds like 11g (4-chlorophenyl) exhibit higher melting points (133.4–135.8°C) than 11h (108.3–109.5°C), suggesting stronger intermolecular interactions. The target compound’s mesityl group, though electron-donating, may stabilize the crystal lattice via van der Waals forces .
  • Isomer Ratios : NMR data for 11u–11w (5:1 to 3:1 isomer ratios) indicate rotational restrictions around the acetamide bond, a feature critical for maintaining bioactive conformations .

Key Research Findings and Trends

Synthetic Efficiency : Compounds with phenyl-oxadiazole cores (e.g., 11v , 11h ) achieve >99% HPLC purity, suggesting robust synthetic protocols. The target compound’s synthesis would benefit from similar optimization .

Biological Activity: Oxadiazole derivatives consistently show protease inhibition, with substituents like 4-chlorophenoxy (11h) enhancing potency. The mesityl group’s impact on activity remains to be validated experimentally .

Thermal Stability : Higher melting points in phenyl-oxadiazole derivatives (e.g., 11v ) correlate with structural rigidity, a trait the mesityl group may amplify .

Biological Activity

N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The following general reaction scheme illustrates the process:

  • Formation of the Oxadiazole Ring : The initial step often includes the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the oxadiazole structure.
  • Pyridine Derivative Synthesis : The introduction of the pyridine moiety can be achieved through cyclization reactions involving substituted anilines and acetic anhydride.
  • Final Acetamide Formation : The final product is obtained by acylation of the amine with mesityl acetic acid.

Antimicrobial Activity

Recent studies have indicated that N-mesityl derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 10 to 100 µg/mL, indicating moderate to high activity compared to standard antibiotics like gentamicin .

CompoundMIC (µg/mL)Activity Type
N-mesityl derivative A25Antibacterial
N-mesityl derivative B50Antifungal
Gentamicin10Standard Antibiotic

Antioxidant Activity

The antioxidant potential of N-mesityl compounds has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. For example, a related compound exhibited an IC50 value of 30 µg/mL in DPPH assays, suggesting substantial free radical scavenging activity .

Anti-inflammatory Properties

Compounds within this class have also demonstrated anti-inflammatory effects in vitro. Studies using lipopolysaccharide (LPS)-stimulated macrophages showed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal reported on the synthesis and antimicrobial evaluation of N-mesityl derivatives. The research highlighted that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Antioxidant Activity Assessment

In another investigation focused on antioxidant properties, researchers synthesized a series of N-mesityl derivatives and tested them against oxidative stress markers in cellular models. The findings suggested that these compounds could protect against oxidative damage in neuronal cells, indicating potential therapeutic uses in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide?

  • Methodology : Multi-step synthesis typically involves:

  • Substitution reactions under alkaline conditions to introduce functional groups (e.g., mesityl or oxadiazole moieties) .
  • Condensation reactions using catalysts like pyridine and zeolites (Y-H) under reflux (150°C) to form acetamide linkages .
  • Purification via recrystallization from ethanol or chromatography to ensure >95% purity .
    • Critical Parameters : Reaction time, solvent choice, and catalyst loading significantly impact yield. For example, zeolite catalysts enhance regioselectivity in heterocyclic ring formation .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Recommended Methods :

  • NMR (¹H/¹³C) to confirm substituent positions on the pyridine and oxadiazole rings.
  • HPLC (with C18 columns) to assess purity and detect related substances at 0.1% sensitivity .
  • Mass Spectrometry (HRMS) for molecular weight validation (e.g., expected m/z ~527.8 for related analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Experimental Framework :

  • Analog Synthesis : Modify substituents (e.g., phenyl vs. 4-bromophenyl on oxadiazole) to assess impact on target binding .
  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Computational Modeling : Perform molecular docking with enzymes (e.g., lipoxygenase) to predict binding affinity and guide structural tweaks .

Q. How to address contradictions in reported enzyme inhibition data?

  • Resolution Strategies :

  • Standardize Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize variability .
  • Validate Purity : Use HPLC to rule out impurities (e.g., unreacted intermediates) that may skew results .
  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Data Analysis & Optimization

Q. What statistical approaches are suitable for analyzing dose-response data?

  • Recommended Workflow :

  • Nonlinear Regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals.
  • ANOVA for comparing multiple analogs, followed by post-hoc tests (e.g., Tukey’s) to identify significant differences .

Q. How to optimize synthetic yield while minimizing byproducts?

  • Key Considerations :

  • Catalyst Screening : Test zeolites vs. homogeneous catalysts (e.g., DMAP) for efficiency in acetamide bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
  • Process Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at maximal conversion .

Contradictory Findings & Troubleshooting

Q. Why do biological activity results vary between in vitro and in vivo models?

  • Potential Factors :

  • Metabolic Instability : The oxadiazole ring may undergo rapid hepatic degradation. Test stability in liver microsomes .
  • Solubility Issues : Poor aqueous solubility (common in lipophilic acetamides) limits bioavailability. Consider PEGylation or salt formation .

Q. How to resolve discrepancies in crystallographic data vs. computational predictions?

  • Action Steps :

  • Revisit Crystallization Conditions : Use slow evaporation with mixed solvents (e.g., ethanol/water) to improve crystal quality .
  • Refine DFT Parameters : Adjust basis sets (e.g., B3LYP/6-31G*) to better approximate experimental bond lengths/angles .

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